molecular formula C12H14F3O4P B3042873 Diethyl [4-(trifluoromethyl)benzoyl]phosphonate CAS No. 680215-36-5

Diethyl [4-(trifluoromethyl)benzoyl]phosphonate

Cat. No.: B3042873
CAS No.: 680215-36-5
M. Wt: 310.21 g/mol
InChI Key: AZTRLHUDTSZWIP-UHFFFAOYSA-N
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Description

Diethyl [4-(trifluoromethyl)benzoyl]phosphonate is an organophosphorus compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a phosphonate ester. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-phosphorus bonds, which are crucial in various chemical and pharmaceutical processes .

Mechanism of Action

Target of Action

The primary target of Diethyl [4-(trifluoromethyl)benzoyl]phosphonate is Parathion hydrolase , an enzyme found in organisms like Brevundimonas diminuta and Flavobacterium sp . This enzyme plays a crucial role in the hydrolysis of organophosphorus compounds.

Mode of Action

This compound interacts with its target, Parathion hydrolase, by serving as a substrate for the enzyme . It catalyzes the hydrolysis of the insecticide paraoxon at a rate approaching the diffusion limit . This suggests that the compound has evolved to optimally utilize this synthetic substrate.

Pharmacokinetics

The compound is known to be a small molecule , which typically have good bioavailability due to their ability to cross biological membranes.

Result of Action

Its ability to serve as a substrate for parathion hydrolase suggests that it may play a role in the detoxification of organophosphorus compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , suggesting that it should be stored under dry conditions to maintain its stability and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [4-(trifluoromethyl)benzoyl]phosphonate typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with diethyl phosphite. This reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent moisture interference. The reaction proceeds via nucleophilic substitution, where the phosphite attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired phosphonate ester .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of advanced purification techniques such as distillation and recrystallization to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions: Diethyl [4-(trifluoromethyl)benzoyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl [4-(trifluoromethyl)benzoyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in the development of agrochemicals and pharmaceuticals.

    Biology: The compound is utilized in the study of enzyme mechanisms, particularly those involving phosphonate esters.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting enzymes that interact with phosphorus-containing substrates.

    Industry: The compound is employed in the production of flame retardants, plasticizers, and other industrial chemicals

Comparison with Similar Compounds

  • Diethyl [4-(trifluoromethyl)benzyl]phosphonate
  • Diethyl [3,3,3-trifluoroprop-1-yn-1-yl]phosphonate
  • Diethyl [3,3,4,4,4-pentafluorobut-1-yn-1-yl]phosphonate

Comparison: Diethyl [4-(trifluoromethyl)benzoyl]phosphonate is unique due to its benzoyl moiety, which provides distinct reactivity and stability compared to other trifluoromethyl-substituted phosphonates. The presence of the trifluoromethyl group significantly enhances its chemical properties, such as increased lipophilicity and resistance to metabolic degradation, making it more suitable for applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

diethoxyphosphoryl-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3O4P/c1-3-18-20(17,19-4-2)11(16)9-5-7-10(8-6-9)12(13,14)15/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTRLHUDTSZWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=O)C1=CC=C(C=C1)C(F)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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